tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate (CAS: 1803607-08-0) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-(cyanosulfanyl)phenyl substituent. The cyanosulfanyl (-SCN) group distinguishes it from other Boc-piperazine derivatives. This compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing sulfur-containing moieties into drug candidates. While its specific biological activity remains uncharacterized in the provided evidence, its structural analogs exhibit diverse pharmacological profiles, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
tert-butyl 4-(4-thiocyanatophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)13-4-6-14(7-5-13)22-12-17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKNUMMPSCGXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with an appropriate carboxylate derivative to form the piperazine-1-carboxylate intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often involving a halogenated phenyl compound.
Attachment of the Cyanosulfanyl Group: The cyanosulfanyl group is introduced through a nucleophilic substitution reaction, where a cyanosulfanyl anion reacts with the intermediate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the cyanosulfanyl moiety or other substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as cyanide ions, thiols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Derivatives with different substituents on the piperazine ring or phenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate may be explored for its therapeutic potential, especially in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The Boc-piperazine core is common among analogs, but substituents on the phenyl ring or piperazine nitrogen significantly influence properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
*Estimated based on structural analysis; exact data unavailable in evidence.
Biological Activity
tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
- CAS Number : Not specifically listed but related compounds are well-documented.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The piperazine moiety is known for its role in enhancing the binding affinity to specific receptors, which may lead to modulating various physiological pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperazine derivatives, including those similar to this compound. Research indicates that compounds with similar structures can inhibit multidrug-resistant strains of bacteria by acting as efflux pump inhibitors. For instance, pyridylpiperazines have been shown to enhance the effectiveness of existing antibiotics by inhibiting the AcrAB-TolC efflux pump in Escherichia coli, suggesting a potential application for our compound in antibiotic resistance scenarios .
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models. These effects are believed to stem from their ability to modulate serotonin and dopamine receptors, which are crucial for mood regulation .
Cytotoxicity and Cancer Research
Preliminary studies indicate that certain piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through the modulation of apoptotic pathways or interference with cellular proliferation signals. For example, compounds structurally related to this compound have been evaluated in vitro against various cancer cell lines, showing promise as potential chemotherapeutic agents .
Study 1: Antimicrobial Efficacy
A study investigated the efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the piperazine ring significantly enhanced antibacterial activity. The compound this compound could potentially be optimized further based on these findings.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control Antibiotic | 10 | Effective |
| Compound A | 50 | Moderate |
| This compound | TBD | TBD |
Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents, a related piperazine derivative showed significant reductions in anxiety levels as measured by the elevated plus maze test. This suggests that modifications to the piperazine structure can influence neuropharmacological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
